2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate
Description
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate is a fluorinated organic compound characterized by a nicotinate (pyridine-3-carboxylate) moiety linked via an ethoxy spacer to a 2,2,3,3,4,4,5,5-octafluoropentyl chain. This structure confers unique physicochemical properties, including high lipophilicity and chemical stability, due to the strong carbon-fluorine bonds in the perfluorinated segment. Such compounds are typically explored for applications in pharmaceuticals, agrochemicals, or specialty materials, where fluorination enhances bioavailability or environmental resistance .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5-octafluoropentoxy)ethyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F8NO3/c14-10(15)12(18,19)13(20,21)11(16,17)7-24-4-5-25-9(23)8-2-1-3-22-6-8/h1-3,6,10H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKXDHUEWQHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCOCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F8NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate typically involves the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with ethylene oxide, followed by esterification with nicotinic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s ability to penetrate lipid membranes, making it effective in drug delivery applications. The compound can also modulate enzyme activity by binding to active sites and altering their conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate with structurally or functionally related fluorinated compounds, emphasizing differences in structure, applications, and regulatory status.
Key Comparative Insights:
Compounds with sulfonamide or phosphate linkages (e.g., tris(octafluoropentyl) phosphate) exhibit higher hydrolytic stability compared to esters, impacting their environmental fate .
Environmental and Health Concerns :
- All octafluoropentyl-containing compounds are flagged as indirect precursors to PFCAs, which are persistent organic pollutants .
- Shorter perfluorinated chains (e.g., octafluoropentyl vs. heptadecafluorooctyl) may degrade faster but still pose bioaccumulation risks in aquatic organisms .
Regulatory Status :
- NICNAS (2017) highlights the need for tiered risk assessments for octafluoropentyl methacrylate due to PFCA formation .
- Longer perfluoroalkyl sulfonamides (e.g., heptadecafluorooctyl derivatives) face stricter regulations under green procurement guidelines .
Research Findings and Critical Analysis
Degradation Pathways :
Fluorinated esters, including the nicotinate derivative, are susceptible to hydrolysis under alkaline conditions, releasing perfluorinated alcohols that oxidize to PFCAs. This pathway is well-documented for Octafluoropentyl Methacrylate .
Toxicity Profiles: Limited data exist for the nicotinate compound, but structurally similar methacrylates show low acute toxicity (LD50 > 2,000 mg/kg in rodents) . Tris(octafluoropentyl) phosphate exhibits endocrine-disrupting effects in vitro, raising concerns for chronic exposure .
Functional Advantages : The octafluoropentyl chain’s balance of hydrophobicity and shorter chain length may offer a compromise between performance (e.g., drug delivery efficiency) and reduced environmental impact compared to longer perfluoroalkyl analogs .
Biological Activity
2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate is a compound that combines the structural features of octafluoropentyl and nicotinic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and dermatology. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 396.16 g/mol
- CAS Number : 130413-79-5
The structure of this compound features a hydrophobic octafluoropentyl group attached to an ethoxy moiety linked to a nicotinic acid derivative. This unique structure may influence its biological activity by enhancing lipophilicity and skin penetration.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Vasodilatory Effects
Similar to ethyl nicotinate, which is known for its vasodilatory properties, this compound may also enhance blood flow through the release of prostaglandins. This effect can be particularly relevant in formulations aimed at improving microcirculation in the skin.
2. Anti-inflammatory Properties
Research indicates that nicotinic acid derivatives possess anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may offer therapeutic potential in treating skin conditions characterized by inflammation.
3. Skin Penetration and Metabolism
Studies on related compounds suggest that the octafluoropentyl group may improve skin penetration. A comparative analysis of skin transport and metabolism for ethyl nicotinate showed significant differences among species due to variations in skin esterase activity . This insight implies that the octafluoropentyl derivative might exhibit enhanced absorption characteristics.
Case Studies and Research Findings
The biological effects of this compound may be attributed to several mechanisms:
- Prostaglandin Release : The compound likely stimulates the release of prostaglandins leading to vasodilation.
- Esterase Activity : Metabolism via skin esterases converts the compound into active metabolites that may exert further biological effects.
- Receptor Interaction : Interaction with specific receptors involved in vascular regulation could enhance its vasodilatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
